molecular formula C17H14N4O3 B11541503 2-[(2E)-2-(4-methoxy-3-nitrobenzylidene)hydrazinyl]quinoline

2-[(2E)-2-(4-methoxy-3-nitrobenzylidene)hydrazinyl]quinoline

Cat. No.: B11541503
M. Wt: 322.32 g/mol
InChI Key: AXIDYPYSIPOUOV-WOJGMQOQSA-N
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Description

2-[(2E)-2-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOLINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline backbone with a hydrazone linkage to a methoxy-nitrophenyl group, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOLINE typically involves the condensation reaction between 4-methoxy-3-nitrobenzaldehyde and 2-hydrazinylquinoline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The hydrazone linkage can be reduced to form corresponding hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or amine group.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Introduction of new functional groups in place of the methoxy group.

Scientific Research Applications

2-[(2E)-2-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOLINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone linkage and nitro group play crucial roles in its bioactivity, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline
  • 2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]quinoline
  • 2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]quinoline

Uniqueness

2-[(2E)-2-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOLINE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential bioactivity. The presence of both methoxy and nitro groups, along with the hydrazone linkage, makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]quinolin-2-amine

InChI

InChI=1S/C17H14N4O3/c1-24-16-8-6-12(10-15(16)21(22)23)11-18-20-17-9-7-13-4-2-3-5-14(13)19-17/h2-11H,1H3,(H,19,20)/b18-11+

InChI Key

AXIDYPYSIPOUOV-WOJGMQOQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC3=CC=CC=C3C=C2)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC3=CC=CC=C3C=C2)[N+](=O)[O-]

Origin of Product

United States

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